2,6-Dibromo-4-fluorobenzyl acetate
Overview
Description
2,6-Dibromo-4-fluorobenzyl acetate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzyl acetate, where the benzene ring is substituted with bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluorobenzyl acetate typically involves the bromination and fluorination of benzyl acetate. One common method is the bromination of 4-fluorobenzyl acetate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluorobenzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzyl acetates with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of debrominated benzyl acetate derivatives.
Scientific Research Applications
2,6-Dibromo-4-fluorobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzyl acetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological pathways, making it a valuable compound for studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-chlorobenzyl acetate
- 2,6-Dibromo-4-methylbenzyl acetate
- 2,6-Dibromo-4-nitrobenzyl acetate
Uniqueness
2,6-Dibromo-4-fluorobenzyl acetate is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-5(13)14-4-7-8(10)2-6(12)3-9(7)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZRXJPUQDJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1Br)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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